

# AT7519: A Multi-Kinase Inhibitor Targeting MYCN-Amplified Neuroblastoma

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AT7519   |           |
| Cat. No.:            | B1666106 | Get Quote |

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the pre-clinical efficacy and mechanism of action of **AT7519**, a potent small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), in the context of MYCN-amplified neuroblastoma. This aggressive pediatric cancer is characterized by the amplification of the MYCN oncogene, which is associated with poor prognosis and resistance to conventional therapies. **AT7519** has emerged as a promising therapeutic agent that preferentially targets and eliminates these high-risk neuroblastoma cells.

#### **Mechanism of Action**

**AT7519** is a multi-CDK inhibitor with high potency against CDK1, CDK2, CDK4, CDK6, and CDK9.[1][2] Its primary mechanism in neuroblastoma involves the disruption of the cell cycle and the induction of apoptosis, with a significantly more pronounced effect in MYCN-amplified cells.[3][4][5][6][7]

The core mechanism of **AT7519**'s action centers on its inhibition of CDK2. This leads to a reduction in the phosphorylation of key CDK2 substrates, including the Retinoblastoma protein (Rb) and nucleophosmin (NPM).[3][4][5][7] The hypophosphorylation of Rb prevents the release of the E2F transcription factor, thereby inducing cell cycle arrest. Furthermore, high concentrations of **AT7519** have been observed to directly down-regulate the protein levels of MYCN, a critical driver of tumor progression in this neuroblastoma subtype.[3] The culmination of these effects is a potent induction of apoptosis, evidenced by increased cleavage of Poly (ADP-ribose) polymerase (PARP) and caspase-3.[3]



## Signaling Pathway of AT7519 in MYCN-Amplified Neuroblastoma





Click to download full resolution via product page

**AT7519** signaling cascade in neuroblastoma.

### **Quantitative Data Summary**

The efficacy of **AT7519** has been quantified through various in vitro and in vivo studies, demonstrating its preferential activity against MYCN-amplified neuroblastoma cell lines and tumors.

#### In Vitro Cytotoxicity

**AT7519** exhibits significantly greater potency in killing MYCN-amplified neuroblastoma cell lines compared to their non-amplified counterparts.

| Cell Line Status                                                                                            | Median LC50 (µmol/L) | p-value |
|-------------------------------------------------------------------------------------------------------------|----------------------|---------|
| MYCN-Amplified                                                                                              | 1.7                  | 0.0053  |
| MYCN Single Copy                                                                                            | 8.1                  |         |
| LC50 (Lethal Concentration<br>50) values were determined<br>after 72 hours of treatment.[3]<br>[4][5][6][7] |                      |         |

#### **Induction of Apoptosis**

The pro-apoptotic effects of **AT7519** are more pronounced in MYCN-amplified neuroblastoma cells.

| Cell Line Status                                                                                                         | Average PARP Cleavage Increase (IC75) |
|--------------------------------------------------------------------------------------------------------------------------|---------------------------------------|
| MYCN-Amplified                                                                                                           | 14.1%                                 |
| Non-MYCN-Amplified                                                                                                       | 1.9%                                  |
| Data represents the average increase in PARP cleavage after 48 hours of treatment with IC75 concentrations of AT7519.[3] |                                       |



Furthermore, treatment with 150 nmol/L of **AT7519** for 72 hours resulted in a larger increase in the sub-G1 (apoptotic) fraction in 7 out of 9 MYCN-amplified neuroblastoma cell lines as determined by flow cytometry.[3]

#### In Vivo Efficacy

Preclinical studies using mouse models of MYCN-amplified neuroblastoma have demonstrated significant anti-tumor activity of **AT7519**.

| Mouse Model                         | Treatment                                   | Outcome                                                      |
|-------------------------------------|---------------------------------------------|--------------------------------------------------------------|
| AMC711T Xenografts (MYCN-amplified) | 5, 10, or 15 mg/kg/day AT7519<br>for 5 days | Dose-dependent tumor growth inhibition.[3][4][5][7]          |
| Th-MYCN Transgenic Mice             | 15 mg/kg/day AT7519                         | Average tumor size reduction of 86% at day 7.[3][4][5][6][7] |
| KCNR Xenografts (MYCN-amplified)    | 15 mg/kg AT7519                             | 50% reduction in tumor growth at day 17.[7]                  |

## **Experimental Protocols**

The following are summaries of the key experimental methodologies employed to evaluate the effects of **AT7519** on MYCN-amplified neuroblastoma.

#### **Cell Viability Assay (MTT Assay)**

- Objective: To determine the cytotoxic effects of AT7519 on neuroblastoma cell lines.
- Procedure:
  - Neuroblastoma cells are seeded in 96-well plates and allowed to adhere overnight.
  - Cells are treated with a range of concentrations of AT7519 or vehicle control for 72 hours.
  - MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.



- The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength to determine the percentage of viable cells relative to the control.
- LC50 values are calculated from the dose-response curves.

#### **Western Blotting**

- Objective: To analyze the expression and phosphorylation status of key proteins involved in the AT7519 signaling pathway.
- Procedure:
  - Neuroblastoma cells are treated with AT7519 at specified concentrations (e.g., IC25, IC50, IC75) for 48 hours.
  - Cells are lysed, and protein concentrations are determined.
  - Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
  - The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-Rb, total Rb, PARP, MYCN, β-actin).
  - After washing, the membrane is incubated with a corresponding secondary antibody.
  - Protein bands are visualized using a chemiluminescence detection system.

#### Cell Cycle Analysis (FACS)

- Objective: To assess the effect of AT7519 on cell cycle distribution and apoptosis (sub-G1 fraction).
- Procedure:
  - Cells are treated with AT7519 for 72 hours.
  - Both floating and adherent cells are collected and fixed in ethanol.
  - Fixed cells are treated with RNase and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).



- The DNA content of individual cells is analyzed by flow cytometry.
- The percentage of cells in different phases of the cell cycle (sub-G1, G1, S, G2/M) is quantified.

#### In Vivo Xenograft Studies

- Objective: To evaluate the anti-tumor efficacy of AT7519 in a living organism.
- Procedure:
  - Female NMRI nu/nu mice are subcutaneously injected with MYCN-amplified neuroblastoma cells (e.g., AMC711T).
  - Once tumors reach a palpable size, mice are randomized into treatment and control groups.
  - AT7519 is administered (e.g., intraperitoneally) at various doses for a specified duration.
  - Tumor volume and body weight are measured regularly.
  - At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blotting for p-Rb, p-NPM).

#### **Experimental Workflow Overview**





Click to download full resolution via product page

Preclinical evaluation workflow for AT7519.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]



- 3. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pure.prinsesmaximacentrum.nl [pure.prinsesmaximacentrum.nl]
- 6. Cyclin-Dependent Kinase Inhibitor AT7519 as a Potential Drug for MYCN-Dependent Neuroblastoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [AT7519: A Multi-Kinase Inhibitor Targeting MYCN-Amplified Neuroblastoma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666106#at7519-effect-on-mycn-amplified-neuroblastoma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com